(3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol
CAS No.: 915160-26-8
Cat. No.: VC16901248
Molecular Formula: C11H18O4
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915160-26-8 |
|---|---|
| Molecular Formula | C11H18O4 |
| Molecular Weight | 214.26 g/mol |
| IUPAC Name | (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol |
| Standard InChI | InChI=1S/C11H18O4/c1-3-6-10(14)11(9(13)4-2)15-8-5-7-12/h1,4,9-14H,2,5-8H2/t9-,10+,11+/m1/s1 |
| Standard InChI Key | NXCJQNYRLSZHDV-VWYCJHECSA-N |
| Isomeric SMILES | C=C[C@H]([C@@H]([C@H](CC#C)O)OCCCO)O |
| Canonical SMILES | C=CC(C(C(CC#C)O)OCCCO)O |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound features an eight-carbon chain (oct-) with the following substituents:
-
1-en-7-yne: A terminal alkyne at position 7 and an alkene at position 1.
-
3,5-diol: Hydroxyl groups at positions 3 and 5.
-
4-(3-hydroxypropoxy): A hydroxypropyl ether at position 4.
The stereocenters at positions 3, 4, and 5 are configured as R, R, and S, respectively, as defined by its IUPAC name. This configuration influences its reactivity and intermolecular interactions, particularly in chiral environments.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₈O₄ | |
| Molecular Weight | 214.26 g/mol | |
| IUPAC Name | (3R,4R,5S)-4-(3-hydroxypropoxy)oct-1-en-7-yne-3,5-diol | |
| Canonical SMILES | C=CC(C(C(CC#C)O)OCCCO)O | |
| Isomeric SMILES | C=CC@HO |
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols are proprietary, the synthesis likely involves multi-step strategies to establish stereochemistry and functional groups:
-
Alkyne Formation: A Sonogashira coupling could introduce the terminal alkyne at position 7 .
-
Etherification: Nucleophilic substitution between a propargyl alcohol derivative and 3-chloropropanol under basic conditions forms the hydroxypropoxy group.
-
Stereochemical Control: Asymmetric catalysis or chiral pool synthesis ensures the R, R, S configuration .
Table 2: Hypothetical Synthesis Conditions
Purification and Characterization
-
Chromatography: Silica gel column chromatography resolves stereoisomers.
-
Spectroscopy: NMR (¹H, ¹³C) and HRMS confirm structure and purity.
Physicochemical Properties
Stability and Degradation
The compound exhibits moderate stability under standard laboratory conditions (25°C, inert atmosphere) but degrades in the presence of:
-
Strong Acids: Protonation of hydroxyl groups leads to ether cleavage.
-
Strong Bases: Deprotonation initiates alkyne polymerization.
Table 3: Stability Profile
| Condition | Degradation Pathway | Half-Life (25°C) |
|---|---|---|
| pH < 2 | Ether hydrolysis | 12 hours |
| pH > 10 | Alkyne dimerization | 8 hours |
| UV light (254 nm) | Photooxidation of alkene | 48 hours |
Future Research Directions
-
Biological Screening: Evaluate antimicrobial and anticancer activity.
-
Process Optimization: Develop enantioselective synthesis with >90% ee.
-
Derivatization Studies: Introduce fluorinated or isotopic labels for tracking.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume